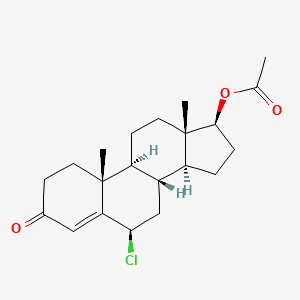

6beta-Chloro Testosterone 17-O-Acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H29ClO3 |

|---|---|

Molecular Weight |

364.9 g/mol |

IUPAC Name |

[(6R,8R,9S,10R,13S,14S,17S)-6-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C21H29ClO3/c1-12(23)25-19-5-4-15-14-11-18(22)17-10-13(24)6-8-20(17,2)16(14)7-9-21(15,19)3/h10,14-16,18-19H,4-9,11H2,1-3H3/t14-,15-,16-,18+,19-,20+,21-/m0/s1 |

InChI Key |

CFRQCFFNEVQOPP-UKSDXMLSSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)Cl)C |

Canonical SMILES |

CC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Cl)C |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization Methodologies

High-Resolution Spectroscopic Approaches for Structural Confirmation

Spectroscopic methods are fundamental to elucidating the molecular structure of complex organic molecules like 6beta-Chloro Testosterone (B1683101) 17-O-Acetate. By probing the interactions of the molecule with electromagnetic radiation, these techniques map out the connectivity of atoms and the nature of the chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of steroids in solution. While specific NMR data for the 17-O-acetate ester is not extensively published, the data for the parent compound, 6beta-Chloro Testosterone, provides a robust foundation for structural assignment. Acetylation at the 17-position introduces predictable changes in the NMR spectrum.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For the 6beta-Chloro Testosterone core, key signals include the olefinic proton at C4 and the two angular methyl groups at C18 and C19. The introduction of the 17-O-acetate group would result in a characteristic downfield shift for the proton at the 17-position (H-17) due to the deshielding effect of the ester's carbonyl group. Furthermore, a new singlet, integrating to three protons, would appear around δ 2.0-2.1 ppm, corresponding to the methyl protons of the acetate (B1210297) group. The stereochemistry of the chlorine atom at the 6-position is confirmed by the coupling pattern of the H-6 proton, which would appear as a doublet of doublets, and its spatial proximity to other protons as determined by 2D NMR.

¹³C NMR: The carbon NMR spectrum reveals the chemical shift of each carbon atom. The spectrum of 6beta-Chloro Testosterone shows distinct signals for the carbonyl carbon (C3), the olefinic carbons (C4 and C5), and the two methyl carbons (C18 and C19). Upon acetylation, new signals corresponding to the acetate group would appear: a carbonyl carbon signal around δ 170-171 ppm and a methyl carbon signal around δ 21 ppm.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning all proton and carbon signals. nih.govresearchgate.net These techniques reveal proton-proton couplings and one-bond or multiple-bond correlations between protons and carbons, respectively, allowing for a complete mapping of the steroid's carbon skeleton. Crucially, Nuclear Overhauser Effect (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments establish through-space correlations between protons, which is definitive in confirming the stereochemistry, such as the beta-orientation of the chlorine atom at C6. researchgate.net

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 6beta-Chloro Testosterone 17-O-Acetate Note: Data for the steroid core is based on the published values for 6beta-Chloro Testosterone. Shifts for the acetate group are predicted based on standard values.

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3 | - | ~199 |

| C4 | ~5.8 (s) | ~128 |

| C5 | - | ~165 |

| C6 | Multiplet | ~65 |

| C17 | Triplet (downfield shifted) | ~82 |

| C18 (CH₃) | Singlet | ~11 |

| C19 (CH₃) | Singlet | ~19 |

| Acetate (CH₃) | ~2.1 (s) | ~21 |

Mass spectrometry is a critical tool for determining the molecular weight and formula of a compound and for gaining structural insights through its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (LC-HRAM-MS): Techniques like Liquid Chromatography-High Resolution Accurate Mass-Mass Spectrometry provide an extremely precise measurement of a compound's mass. For this compound (molecular formula C₂₁H₂₉ClO₃), the exact mass of the molecular ion can be calculated and compared to the experimentally measured value, confirming the elemental composition. The presence of a single chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, which will show two peaks ([M]⁺ and [M+2]⁺) with an approximate intensity ratio of 3:1.

Fragmentation Analysis (GC-MS, LC-QTOF-MS): When the molecule is ionized, typically by electron ionization (EI) in Gas Chromatography-Mass Spectrometry (GC-MS) or collision-induced dissociation (CID) in tandem MS, it breaks apart into smaller, characteristic fragment ions. researchgate.net For this compound, a primary and highly diagnostic fragmentation pathway is the loss of the acetoxy group. This can occur either as a neutral loss of acetic acid (CH₃COOH, 60 Da) or ketene (CH₂CO, 42 Da). libretexts.org The resulting fragment ion, corresponding to the 6beta-chloro-17-hydroxy steroid core, would then undergo further fragmentation typical of the steroid nucleus. Analysis of these fragmentation pathways allows for the confirmation of both the steroid backbone and the identity and location of the ester group. researchgate.net

Table 2: Predicted Key Mass Spectrometric Fragments for this compound

| m/z (mass-to-charge ratio) | Description |

|---|---|

| 364.18 / 366.18 | Molecular Ion Peak ([M]⁺ / [M+2]⁺) showing the 3:1 chlorine isotope pattern |

| 328.22 / 330.22 | Loss of ketene (-42 Da) from the molecular ion |

| 304.18 / 306.18 | Loss of acetic acid (-60 Da) from the molecular ion |

UV/Vis spectroscopy provides information about the conjugated systems, or chromophores, within a molecule. In this compound, the chromophore responsible for UV absorption is the α,β-unsaturated ketone system (the 4-en-3-one moiety) located in the A-ring of the steroid. nih.gov

This system exhibits a characteristic strong absorption maximum (λ-max) in the ultraviolet region. For the parent compound, 6beta-Chloro Testosterone, this maximum is observed at approximately 240 nm. researchgate.net The 17-O-acetate group is electronically isolated from the A-ring chromophore and therefore does not significantly influence the UV absorption spectrum. Thus, the UV/Vis spectrum of this compound is expected to be nearly identical to that of its parent alcohol, serving as a rapid method for identifying the core steroid structure. sielc.com

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

While no published crystal structure for this compound is currently available, single-crystal X-ray diffraction represents the gold standard for the unambiguous determination of a molecule's three-dimensional structure. This technique, when applicable, provides precise data on bond lengths, bond angles, and torsional angles.

For a chiral molecule like this compound, X-ray crystallography is the only method that can determine the absolute configuration of all stereocenters without reference to other chiral compounds. Studies on the isomeric compound, 4-chlorotestosterone acetate (Clostebol Acetate), have demonstrated the power of this technique. researchgate.net Such an analysis would definitively confirm the R or S configuration at each of the chiral carbons (positions 8, 9, 10, 13, 14, and 17) and, critically, would confirm the beta-orientation of the chlorine substituent at position 6.

Furthermore, the crystallographic data would reveal the precise conformation of the molecule in the solid state, including the characteristic chair conformations of the B and C rings, the half-chair of the A-ring, and the envelope conformation of the D-ring. researchgate.net

Advanced Chromatographic Techniques for Isomer Separation and Purity Determination (LC, GC)

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of steroids. nih.gov

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a primary tool for analyzing this compound. It is used to separate the compound from synthesis precursors, byproducts, and any potential isomers, such as the 6alpha-chloro epimer. As demonstrated in the analysis of its parent compound, LC can be used to isolate the pure substance for subsequent characterization by NMR and MS. nih.gov When coupled with a UV or MS detector, HPLC provides a robust method for quantifying the compound and determining its purity.

Gas Chromatography (GC): Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for steroid analysis due to its high resolving power. ias.ac.in this compound is sufficiently volatile to be analyzed directly by GC. The technique provides a characteristic retention time that can be used for identification. GC is highly effective at separating closely related isomers, and its coupling with MS allows for simultaneous confirmation of the compound's identity through its mass spectrum and fragmentation pattern. nih.gov

Molecular Interactions and Receptor Binding Studies of 6β Chloro Testosterone 17 O Acetate and Analogous Steroids

Androgen Receptor (AR) Binding Affinity and Potency Investigations

Endogenous androgens, testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), serve as the natural ligands for the AR. nih.gov DHT generally exhibits a higher binding affinity for the AR compared to testosterone. nih.gov The selectivity of a synthetic androgen for the AR over other steroid receptors is a key factor in its pharmacological profile.

To illustrate the relative binding affinities of various androgens for the androgen receptor, the following interactive table presents data for testosterone and dihydrotestosterone. The relative binding affinity (RBA) is typically expressed as a percentage of a high-affinity synthetic androgen, such as methyltrienolone (B1676529) (R1881), which is set at 100%.

| Compound | Relative Binding Affinity (RBA) for AR (%) |

| Testosterone | Varies by study, generally lower than DHT |

| Dihydrotestosterone (DHT) | Higher than testosterone |

Note: Specific RBA values can vary between different studies and assay conditions. The table reflects the general consensus on the relative potencies.

The introduction of a 6β-chloro group and a 17-O-acetate ester to the testosterone backbone would be expected to modulate its binding affinity and selectivity for the AR. Halogenation at various positions on the steroid nucleus is known to influence biological activity, though the specific effects of a 6β-chloro substitution on AR binding are not well-documented.

The ligand-binding domain (LBD) of the androgen receptor is a hydrophobic pocket that accommodates the steroid ligand. The precise fit and the network of interactions between the ligand and the amino acid residues of the LBD are crucial for receptor activation.

Examination of Binding to Other Steroid Hormone Receptors (e.g., Estrogen Receptor, Progesterone (B1679170) Receptor, Glucocorticoid Receptor)

Steroid hormone receptors for estrogens (ER), progestins (PR), and glucocorticoids (GR) share structural similarities with the AR, particularly in their ligand-binding domains. This can lead to cross-reactivity, where a steroid primarily designed to target one receptor also binds to others, potentially leading to off-target effects.

Estrogen Receptor (ER): Androgens can exhibit weak binding to the estrogen receptor. nih.gov However, the structural requirements for high-affinity ER binding, such as a phenolic A-ring, are absent in 6β-Chloro Testosterone 17-O-Acetate. Therefore, it is anticipated to have a very low affinity for the ER.

Progesterone Receptor (PR): Some testosterone derivatives have been shown to bind to the progesterone receptor. The degree of cross-reactivity can be influenced by substitutions on the steroid nucleus. Without specific data, the binding affinity of 6β-Chloro Testosterone 17-O-Acetate for the PR remains speculative.

The following table provides a qualitative overview of the expected binding profile of 6β-Chloro Testosterone 17-O-Acetate to other steroid hormone receptors, based on the known properties of testosterone and its derivatives.

| Receptor | Expected Relative Binding Affinity |

| Estrogen Receptor (ER) | Very Low |

| Progesterone Receptor (PR) | Low to Moderate (speculative) |

| Glucocorticoid Receptor (GR) | Low (speculative) |

Note: This table is based on general knowledge of steroid receptor cross-reactivity and is not derived from direct experimental data for 6β-Chloro Testosterone 17-O-Acetate.

Mechanisms of Receptor Activation and Downstream Signaling Pathways

Upon binding of an agonist like testosterone or its derivatives to the androgen receptor, the receptor undergoes a conformational change. This transformation is a critical step in initiating the downstream signaling cascade.

The binding of the ligand to the LBD induces a shift in the position of helix 12 of the receptor, creating a binding surface for coactivator proteins. This ligand-receptor-coactivator complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event initiates the transcription of these genes, leading to the synthesis of new proteins that carry out the physiological effects of the androgen.

In addition to this classical genomic pathway, androgens can also elicit rapid, non-genomic effects. These are mediated by a subpopulation of AR located at the cell membrane or in the cytoplasm. Activation of these receptors can lead to the rapid activation of various kinase signaling cascades, which can in turn modulate cellular function and cross-talk with the genomic signaling pathway. It is presumed that 6β-Chloro Testosterone 17-O-Acetate, as an androgen, would activate the AR and trigger these same downstream signaling pathways.

Biotransformation and Metabolic Pathways

In Vitro Metabolic Studies Using Hepatic Systems

In vitro models, such as liver microsomes and hepatocytes, are crucial for elucidating the initial metabolic steps of a compound in a controlled environment. Studies using horse liver microsomes and various cell culture models have been instrumental in identifying the primary Phase I metabolites of 4-chlorotestosterone acetate (B1210297). researchgate.netresearchgate.net

The primary and requisite step in the metabolism of 4-chlorotestosterone 17-O-acetate is deacetylation, which hydrolyzes the acetate ester at the C17 position to yield the active hormone, 4-chlorotestosterone. researchgate.net Following this, a series of Phase I reactions occur. These reactions modify the steroid's core structure through oxidation, reduction, and hydroxylation. researchgate.netoup.com

In vitro studies with horse liver microsomes have identified several key metabolites:

Reduction: The 3-keto group can be reduced to form metabolites such as 4-chloroandrost-4-en-3α-ol-17-one (B1165054) and 4-chloroandrost-4-ene-3α,17β-diol. researchgate.net

Oxidation: The 17β-hydroxyl group can be oxidized to a ketone, resulting in 4-chloroandrost-4-ene-3,17-dione. researchgate.netoup.com

Hydroxylation: The steroid ring can undergo hydroxylation at various positions, with studies identifying 6-hydroxy-4-chlorotestosterone and 4-chloroandrost-4-en-6-ol-3,17-dione. researchgate.net

Incubations with human liver preparations have also confirmed the formation of diol metabolites, such as 4-chloroandrost-4-ene-3α,17β-diol and 4-chloroandrost-4-ene-3β,17β-diol. oup.com

Table 1: Phase I Metabolites of 4-Chlorotestosterone Acetate Identified in In Vitro Hepatic Systems

The biotransformation of chlorinated testosterone (B1683101) is mediated by several key enzyme systems primarily located in the liver. nih.govinchem.org The initial reduction of the A-ring is catalyzed by 5α- and 5β-reductases . nih.govresearchgate.net However, it has been noted that the presence of the chlorine atom at the C-4 position can impair the activity of 5α-reductases. yuntsg.comfrontiersin.org

The interconversion of hydroxyl and keto groups at the C-3 and C-17 positions is managed by hydroxysteroid dehydrogenases (HSDs) , such as 17β-hydroxysteroid dehydrogenase , which oxidizes the 17β-hydroxy group. researchgate.netnih.gov Further hydroxylation reactions on the steroid nucleus are typically carried out by the Cytochrome P450 (CYP) family of enzymes, also referred to as hepatic mixed-function oxidases. inchem.org

In Vivo Metabolite Profiling in Animal Models

Studies in animal models, including cattle and horses, have provided a comprehensive picture of the metabolic fate of 4-chlorotestosterone acetate following administration. researchgate.netnih.gov These in vivo studies confirm the metabolites identified in vitro and reveal the extensive conjugation that occurs before excretion. researchgate.net The parent ester, 4-chlorotestosterone acetate, is generally not detected in urine, indicating rapid and complete deacetylation in the body. researchgate.net

Following Phase I modifications, metabolites are conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate renal excretion. This Phase II metabolism is extensive, with research indicating that over 95% of metabolites are excreted as either sulfo- or glucuro-conjugates. oup.comnih.gov

Sulfate Conjugates: Sulfation is a major conjugation pathway. Numerous sulfated metabolites have been identified, with 4ξ-chloro-5α-androst-3β-ol-17-one 3β-sulfate being a particularly significant finding. nih.govresearchgate.net In total, studies have identified up to sixteen different sulfate metabolites. nih.gov

Glucuronide Conjugates: Glucuronidation also plays a key role. The main metabolite used for detection in many contexts, 4-chloro-androst-4-en-3α-ol-17-one, is primarily excreted as a glucuronide. yuntsg.comfrontiersin.orgnih.gov Other metabolites are also found partially conjugated to glucuronic acid. oup.comnih.gov

For research and detection purposes, identifying metabolites with long detection windows is critical. In the case of 4-chlorotestosterone, sulfate conjugates have proven to be superior long-term markers compared to their glucuronidated counterparts. nih.govhpst.czwada-ama.org

One metabolite, identified as 4ξ-chloro-5α-androst-3β-ol-17-one 3β-sulfate (S1a) , has been shown to be detectable in urine for up to 31 days post-administration. nih.govwada-ama.org This extended detection window makes it an exceptionally valuable biomarker for long-term detection strategies. nih.govnih.gov Several other conjugated metabolites have also been highlighted as alternative biomarkers due to their persistence. nih.gov

Table 2: Key Long-Term Conjugated Metabolites of 4-Chlorotestosterone

The enzymatic processes involved in steroid metabolism are often stereoselective, leading to the formation of specific isomers. Epimerization, particularly at the C17 position, is a notable metabolic pathway. nih.govnih.gov

Epimerization: The formation of 4-chloroepitestosterone , the 17α-epimer of 4-chlorotestosterone, has been identified as a urinary metabolite in cattle. oup.comnih.gov

Stereoisomerism: The reduction of the A-ring and the 3-keto group results in various stereoisomers. For instance, metabolites with both 3α- and 3β-hydroxyl configurations are formed. oup.com It is generally observed that 3β-hydroxy steroids are predominantly excreted as sulfates, while 3α-hydroxy metabolites are often glucuronidated. yuntsg.com The route of administration (oral vs. intramuscular) can also influence the profile of metabolites produced, suggesting different primary metabolic pathways depending on the initial processing of the compound. oup.comnih.govnih.gov For example, 4-chloroandrost-4-en-3α-ol-17-one is a main marker for intramuscular administration, whereas 4-chloroandrost-4-ene-3α,17β-diol is a primary indicator of oral administration in cattle. oup.comnih.gov

Comparative Metabolic Studies Across Different Animal Species

The biotransformation of chlorinated testosterone analogues has been a subject of study in various animal species, driven largely by the need to detect their illicit use in sports and livestock farming. Research has revealed species-specific differences in the metabolic pathways of 4-chlorotestosterone acetate, a compound closely related to 6-beta-Chloro Testosterone 17-O-Acetate. While specific metabolic data for the 6-beta chloro isomer is limited, studies on the 4-chloro isomer in cattle and horses provide valuable insights into how these compounds are processed in different biological systems.

In cattle, the metabolism of 4-chlorotestosterone acetate has been investigated following both intramuscular and oral administration, revealing distinct metabolic profiles depending on the route of entry. Following intramuscular injection, nineteen metabolites were detected in urine, with eight being successfully identified. nih.gov The primary urinary markers for this route of administration were identified as 4-Chloroepitestosterone, 4-chloroandrost-4-en-3alpha-ol-17-one, and 4-chloroandrost-4-ene-3,17-dione. nih.gov In contrast, oral administration led to a different set of primary indicators in urine, namely 4-chloroandrost-4-ene-3alpha,17beta-diol and 4-chloroandrostan-3beta-ol-17-one, alongside 4-Chloroepitestosterone. nih.gov A significant aspect of bovine metabolism is the conjugation of these metabolites; approximately 95% of the identified metabolites were found to be sulfo-conjugated. nih.gov An exception was 4-chloroandrost-4-en-3alpha-ol-17-one, which was partially conjugated with glucuronic acid. nih.gov

In horses, the metabolic fate of 4-chlorotestosterone acetate has been explored through in vitro studies using horse liver microsomes. These experiments identified six metabolites: 4-chlorotestosterone, 4-chloroandrost-4-en-3 alpha-ol-17-one, 4-chloroandrost-4-ene-3 alpha,17 beta-diol, 4-chloroandrost-4-ene-3,17-dione, 4-chloroandrost-4-en-6-ol-3,17-dione, and 6-hydroxy-4-chlorotestosterone. researchgate.net Further in vivo studies in thoroughbred geldings showed that after oral administration, the parent compound was not detectable in urine. researchgate.net Instead, three key metabolites were identified: 4-chlorotestosterone, 4-chloroandrost-4-ene-3 alpha,17 beta-diol, and 4-chloroandrostane-3 alpha,17 beta-diol. researchgate.net

Comparative analysis indicates that while both cattle and horses metabolize 4-chlorotestosterone acetate into various hydroxylated and oxidized forms, the specific metabolites and their prominence can differ. For instance, epimerization at C17 (formation of epitestosterone (B28515) derivatives) is a notable pathway in cattle. nih.gov The comparison of metabolic pathways is crucial for developing effective detection methods for these substances in different species.

Below are data tables summarizing the metabolites identified in different species.

Table 1: Metabolites of 4-Chlorotestosterone Acetate Identified in Cattle Urine

| Administration Route | Major Metabolites Identified |

| Intramuscular | 4-Chloroepitestosterone |

| 4-chloroandrost-4-en-3alpha-ol-17-one | |

| 4-chloroandrost-4-ene-3,17-dione | |

| Oral | 4-chloroandrost-4-ene-3alpha,17beta-diol |

| 4-chloroandrostan-3beta-ol-17-one | |

| 4-Chloroepitestosterone |

Data sourced from PubMed. nih.gov

Table 2: Metabolites of 4-Chlorotestosterone Acetate Identified in Horses

| Study Type | Metabolites Identified |

| In Vitro (Liver Microsomes) | 4-chlorotestosterone |

| 4-chloroandrost-4-en-3 alpha-ol-17-one | |

| 4-chloroandrost-4-ene-3 alpha,17 beta-diol | |

| 4-chloroandrost-4-ene-3,17-dione | |

| 4-chloroandrost-4-en-6-ol-3,17-dione | |

| 6-hydroxy-4-chlorotestosterone | |

| In Vivo (Urine) | 4-chlorotestosterone |

| 4-chloroandrost-4-ene-3 alpha,17 beta-diol | |

| 4-chloroandrostane-3 alpha,17 beta-diol |

Data sourced from ResearchGate. researchgate.net

Advanced Analytical Methodologies for Research and Detection

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRAM-MS, LC-QTOF-MS) Methods for Detection and Quantification

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for the analysis of AAS, offering high sensitivity and specificity without the need for derivatization, which is often required for gas chromatography. nih.gov

The development of LC-MS/MS methods for compounds like 6beta-Chloro Testosterone (B1683101) 17-O-Acetate involves a multi-step process. Initially, the compound is analyzed to determine its optimal ionization and fragmentation characteristics. Electrospray ionization (ESI) is commonly used for steroids. oup.com The instrument is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, providing excellent selectivity and sensitivity. mdpi.com

Method validation is performed according to stringent international guidelines to ensure reliability. Key validation parameters include:

Selectivity: The ability to differentiate the analyte from other endogenous or exogenous compounds in the matrix.

Linearity: The range over which the instrument response is proportional to the analyte concentration.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For steroid analysis, LOQs in the low ng/mL to pg/mL range are often required. phenomenex.comnih.gov

Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively. nih.gov

Recovery: The efficiency of the extraction process. oup.com

Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte.

High-Resolution Accurate Mass Spectrometry (HRAM-MS), such as LC-QTOF-MS (Quadrupole Time-of-Flight) and Orbitrap-based systems, offers an alternative and complementary approach. These instruments provide high-resolution mass data, enabling the determination of the elemental composition of an unknown compound. This capability was instrumental in the identification of 6β-chlorotestosterone in a dietary supplement, where LC-HRAM-MS was used alongside other techniques for structural elucidation. nih.gov HRAM-MS allows for non-targeted screening, which is crucial for detecting novel or "designer" steroids that are not on routine target lists. wada-ama.org

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | Signal-to-noise ratio > 3:1 for interferences. |

| Linearity (R²) | Correlation coefficient of the calibration curve. | > 0.99 |

| LLOQ | Lower Limit of Quantification. | Signal-to-noise ratio ≥ 10:1, with acceptable precision and accuracy. |

| Precision (RSD%) | Relative Standard Deviation for replicate measurements. | < 15% (20% at LLOQ). |

| Accuracy (% Bias) | Deviation of the mean from the true value. | Within ±15% (±20% at LLOQ). |

Optimization of Gas Chromatography-Mass Spectrometry (GC-MS/MS, GC-MS) Protocols for Volatile Metabolites and Derivatized Forms

Gas chromatography-mass spectrometry (GC-MS) has traditionally been the gold standard for steroid analysis in doping control. tandfonline.comnih.gov For a compound like 6beta-Chloro Testosterone 17-O-Acetate, which is not sufficiently volatile or thermally stable for direct GC analysis, a derivatization step is mandatory. nih.govresearchgate.net

Optimization of GC-MS protocols focuses on several key areas:

Derivatization: The most common derivatization for steroids is silylation, typically using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govwaters.com This process replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups, increasing volatility and thermal stability. The reaction conditions, including reagent, catalyst (e.g., NH₄I), temperature, and time, must be optimized to ensure complete and reproducible derivatization. nih.gov

Chromatographic Separation: The choice of the GC column is critical for separating the derivatized analyte from interfering substances. Phenyl methylpolysiloxane capillary columns are commonly used. The temperature program (initial temperature, ramp rates, and final temperature) is optimized to achieve good resolution and peak shape in the shortest possible run time.

Mass Spectrometric Detection: In full-scan GC-MS, the entire mass spectrum is recorded, which is useful for identifying unknown compounds by comparing the spectrum to a library. nih.gov For quantitative analysis and enhanced sensitivity, tandem mass spectrometry (GC-MS/MS) operating in selected reaction monitoring (SRM) mode is preferred. waters.com This involves selecting a specific precursor ion and monitoring its characteristic product ions, significantly reducing background noise and improving detection limits. waters.com

Research on related chlorinated steroids has shown that GC-MS is effective in identifying long-term metabolites, which can extend the window of detection after administration. nih.gov The fragmentation patterns of TMS-derivatized steroids are well-characterized, aiding in the structural confirmation of metabolites.

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

|---|---|---|

| Derivatization | Required (e.g., silylation) to increase volatility. nih.gov | Generally not required, but can be used to enhance ionization. nih.gov |

| Analyte Form | Analyzes volatile metabolites and derivatized parent compound. | Analyzes parent compound and conjugated metabolites (sulfates, glucuronides) directly. wada-ama.org |

| Selectivity | High, especially with MS/MS. Good for resolving isomers. | Very high, especially with MS/MS and HRAM-MS. wada-ama.org |

| Primary Use | Confirmation of known targets, structural elucidation of metabolites. nih.gov | Screening and quantification of known and unknown compounds. oup.comwada-ama.org |

Innovative Sample Preparation and Derivatization Strategies for Enhanced Sensitivity and Specificity

The goal of sample preparation is to isolate the analyte from the complex biological matrix (e.g., urine, blood), remove interferences, and concentrate it prior to analysis. thermofisher.comtandfonline.com

Hydrolysis: Since steroids are often excreted as water-soluble glucuronide or sulfate (B86663) conjugates, a hydrolysis step is necessary to cleave these conjugates and release the free steroid for GC-MS analysis or for indirect LC-MS analysis. researchgate.net This is typically achieved enzymatically using β-glucuronidase. researchgate.net However, recent LC-MS/MS strategies focus on the direct detection of these conjugated metabolites, as they can be long-term markers of misuse and their analysis avoids the sometimes incomplete and time-consuming hydrolysis step. wada-ama.org

Extraction: Solid-Phase Extraction (SPE) is a widely used technique that offers high recovery and clean extracts. nih.gov Various sorbents (e.g., C18, polymeric) can be used depending on the polarity of the target analytes. oup.comnih.gov Liquid-Liquid Extraction (LLE) is another common method, though it can be more labor-intensive and use larger volumes of organic solvents. nih.gov Supported Liquid Extraction (SLE) provides the benefits of LLE in a more automated, 96-well plate format. thermofisher.com

Derivatization for LC-MS: While not always necessary, derivatization can be employed in LC-MS to improve ionization efficiency and thus sensitivity, particularly for steroids that ionize poorly. researchgate.netresearchgate.net Reagents that introduce a permanently charged group or a group with high proton affinity can significantly enhance the signal in ESI-MS. For example, reacting the ketone group of a steroid with reagents like 2-hydrazino-1-methylpyridine (HMP) can improve detection. mdpi.com The reaction conditions, including temperature and incubation time, are optimized for maximum yield. mdpi.com

Creation and Utilization of Synthesized Reference Materials for Accurate Identification and Quantification

The availability of pure, well-characterized reference materials is a prerequisite for the unambiguous identification and accurate quantification of any chemical substance, including this compound. thermofisher.comx-mol.net

In analytical chemistry, a reference material serves as a benchmark against which the sample is compared. For qualitative analysis, it is used to confirm the identity of a substance by comparing its retention time and mass spectrum with that of the standard. sfgate.com For quantitative analysis, a calibration curve is constructed using known concentrations of the reference material to determine the amount of the substance in an unknown sample. nih.gov

Commercial suppliers produce certified reference materials (CRMs) of anabolic steroids, including esters like Clostebol (B1669245) Acetate (B1210297), under stringent quality control systems like ISO 17034. lgcstandards.comhoneywell.com These standards are accompanied by a Certificate of Analysis detailing their purity and identity, which is established using a combination of analytical techniques.

Furthermore, in metabolism studies, it is often necessary to synthesize potential metabolites that are not commercially available. nih.govresearchgate.net These synthesized metabolites can then be used as reference standards to confirm the identity of metabolites found in excretion studies. This is crucial for identifying long-term markers of steroid misuse, which improves the effectiveness of anti-doping tests. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues

Comprehensive Elucidation of Enzyme Kinetics and Isozyme Specificity in Metabolism

The metabolic fate of 6β-Chloro Testosterone (B1683101) 17-O-Acetate is a critical area requiring further investigation. While general pathways for anabolic steroid metabolism are known, the influence of the 6β-chloro substitution on enzyme interactions is not fully understood. Future research should prioritize identifying the specific cytochrome P450 (CYP) isozymes responsible for its biotransformation. Studies on related chlorinated anabolic steroids have shown that hydroxylation is a major metabolic pathway. nih.gov For instance, 6β-hydroxylation is a primary metabolic route for compounds like 4-chloro-1,2-dehydro-17α-methyltestosterone. nih.gov Research on other chlorinated organic compounds also points towards oxidative metabolism via CYP enzymes as a likely pathway. researchgate.net

A comprehensive research approach would involve:

Incubation studies with a panel of recombinant human CYP enzymes to pinpoint which isozymes (e.g., members of the CYP2C, CYP2D, or CYP3A families) are primary catalysts for its metabolism.

Determination of kinetic parameters , such as the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max), for each significant metabolic reaction. This data is essential for understanding the efficiency and capacity of the metabolic pathways.

Identification of metabolites formed by each isozyme using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. This would clarify whether the primary metabolic steps involve hydroxylation, dechlorination, or other transformations.

This detailed enzymatic and kinetic data would provide a robust model of the compound's metabolic clearance and potential for interactions.

Application of Computational Chemistry and Molecular Modeling for Predicting Interactions and Pathways

Computational chemistry and molecular modeling offer powerful predictive tools to explore the interactions of 6β-Chloro Testosterone 17-O-Acetate at a molecular level before undertaking extensive laboratory work. nih.gov These in silico approaches can significantly guide and refine experimental studies.

Key applications include:

Molecular Docking: Simulating the binding of 6β-Chloro Testosterone 17-O-Acetate within the ligand-binding domain of the androgen receptor (AR). In silico modeling can explore interactions between androgens and key amino acid residues like Arg752, Asn705, and Thr877, which are crucial for signaling. nih.gov This can predict binding affinity and help explain the biological activity resulting from the specific stereochemistry of the 6β-chloro group.

Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the interaction and any conformational changes induced in the receptor upon binding. sci-hub.se

Metabolic Pathway Prediction: Computational models can predict the most likely sites of metabolism on the steroid nucleus. acs.org By modeling the interaction of the compound with the active sites of various CYP isozymes, researchers can predict which positions are most susceptible to oxidative attack, complementing the enzymatic studies described in the previous section. nih.govacs.org Machine learning and Qualitative Gene expression Activity Relationship (QGexAR) models are also emerging as tools to predict the potential for endocrine disruption based on transcriptomics data. mdpi.comresearchgate.net

| Computational Technique | Application for 6β-Chloro Testosterone 17-O-Acetate Research | Potential Insights |

|---|---|---|

| Molecular Docking | Simulating the binding pose and affinity with the Androgen Receptor (AR). | Predicts binding strength and identifies key amino acid interactions. nih.gov |

| Molecular Dynamics (MD) | Analyzing the stability and conformational changes of the AR-ligand complex. | Reveals the dynamic nature of the interaction and receptor activation mechanisms. sci-hub.se |

| Metabolism Prediction | Modeling interactions with Cytochrome P450 enzyme active sites. | Identifies likely sites of hydroxylation or other metabolic changes. acs.org |

| Machine Learning Models | Predicting endocrine activity based on structural features and gene expression data. | Offers high-throughput virtual screening for potential biological effects. mdpi.comresearchgate.net |

Development of Novel Biosensors or Immunoassays for High-Throughput Screening in Research Contexts

To facilitate research on 6β-Chloro Testosterone 17-O-Acetate and other synthetic androgens, the development of rapid and sensitive detection methods is crucial. While traditional methods like GC-MS and LC-MS are definitive, they can be time-consuming. Novel biosensors and immunoassays could enable high-throughput screening (HTS) for research purposes, such as identifying interactions or studying metabolic processes. nih.govnih.gov

Future directions in this area include:

Bioaffinity-Based Screening: A generic high-throughput screening method could be developed using bioaffinity mass spectrometry (BioMS). researchgate.netfao.org This approach could utilize recombinant human sex hormone-binding globulin (SHBG) coated on paramagnetic beads to capture compounds that bind to it, followed by rapid mass spectrometry analysis. researchgate.netfao.org

Receptor-Based Biosensors: Developing cell-based assays where cells are engineered to express the androgen receptor and a reporter gene (e.g., luciferase). nih.gov The activation of the receptor by the compound would produce a measurable signal (e.g., light), allowing for rapid screening of its androgenic activity.

Electrochemical Sensors: Research into electrochemical biosensors using molecularly imprinted polymers (MIPs) shows promise. researchgate.net These "plastic antibodies" can be designed to have cavities that specifically recognize the shape of 6β-Chloro Testosterone 17-O-Acetate, allowing for label-free detection through changes in electrical signals. researchgate.netmdpi.com

These technologies would accelerate the pace of research by enabling the rapid analysis of numerous samples, for example, in metabolic stability assays or in screening for interactions with other cellular proteins.

Deeper Investigation into Stereochemical Influences on Biological Activity and Metabolism

Stereochemistry is known to have a profound impact on the biological activity of chiral molecules, affecting everything from receptor binding to metabolic stability. nih.govscience.gov The specific orientation of the chlorine atom at the 6β-position of the steroid is not an arbitrary feature; it likely has significant consequences for the molecule's function.

A focused research program should aim to:

Synthesize the 6α-chloro isomer of Testosterone 17-O-Acetate to serve as a direct stereochemical comparator.

Conduct comparative receptor binding assays between the 6β and 6α isomers to quantify differences in their affinity for the androgen receptor. This would directly test the hypothesis that the beta configuration confers a specific binding advantage or disadvantage.

Perform parallel metabolism studies on both isomers using liver microsomes or specific CYP isozymes. This would reveal whether the stereochemistry of the chlorine atom influences the rate of metabolism or directs metabolism toward different pathways. For example, the 6β-chloro group might sterically hinder enzymatic access to one face of the steroid, favoring metabolism on the opposite face.

Understanding these stereochemical nuances is fundamental to establishing a clear structure-activity relationship (SAR) for this class of halogenated androgens.

Exploration of Advanced Spectroscopic Techniques for In Situ Analysis of Steroid Interactions

While standard spectroscopic methods are well-established for steroid characterization, advanced techniques can provide deeper insights, particularly for analyzing interactions within complex biological systems. benthamdirect.com

Future research could leverage:

Advanced Mass Spectrometry (MS): Techniques like Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) can be used to distinguish between endogenous and exogenous steroid sources in metabolic studies. rsc.orgselectscience.net Furthermore, high-resolution accurate mass-mass spectrometry (LC-HRAM-MS) with fragmentation techniques like electron-activated dissociation (EAD) can help differentiate between steroid isomers and provide detailed structural information on unknown metabolites. nih.govsciex.com

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy: Modern high-field NMR (e.g., 600 MHz and above) combined with two-dimensional techniques (COSY, NOESY) allows for the unambiguous assignment of all proton and carbon signals, which is essential for confirming the structure of novel metabolites. researchgate.netrsc.orgunesp.br

Single-Molecule Imaging: Advanced fluorescence microscopy techniques enable the tracking of single molecules in living cells. nih.govnih.gov By attaching a fluorescent tag to the androgen receptor, it would be possible to directly observe its dynamic interactions and residence times on chromatin in the presence of 6β-Chloro Testosterone 17-O-Acetate. This provides a real-time, in situ view of the compound's mechanism of action at the genomic level. nih.govnih.gov

| Spectroscopic Technique | Specific Application in Steroid Research | Type of Information Gained |

|---|---|---|

| LC-HRAM-MS with EAD | Structural characterization of metabolites and isomers. sciex.com | Precise mass and fragmentation patterns for confident identification. |

| GC-IRMS | Tracing metabolic pathways using isotopically labeled compounds. rsc.orgselectscience.net | Distinguishes between compound-derived metabolites and endogenous steroids. |

| High-Field 2D NMR | Unambiguous structural elucidation of novel metabolites. researchgate.netrsc.org | Definitive molecular structure and stereochemistry. |

| Single-Molecule Fluorescence Microscopy | In situ visualization of receptor-DNA binding dynamics in live cells. nih.govnih.gov | Real-time kinetics of steroid-induced gene regulation. |

Q & A

Basic: What are the established synthetic pathways for 6β-Chloro Testosterone 17-O-Acetate, and how do reaction conditions influence yield and purity?

The synthesis of 6β-Chloro Testosterone 17-O-Acetate can be adapted from steroidal modification protocols. A proposed pathway involves chlorination at the 6β-position of a testosterone backbone, followed by acetylation at the 17-OH group. Evidence from analogous reactions, such as the Baeyer–Villiger oxidation used to synthesize testosterone 17-O-acetate derivatives, suggests that reaction conditions (e.g., catalyst type, solvent polarity, and temperature) critically impact regioselectivity and yield . For instance, ferric peroxide systems may enhance oxidation efficiency, while precise pH control during acetylation minimizes side-product formation. Kinetic studies recommend monitoring reaction progress via TLC or HPLC to optimize termination points for maximal purity .

Advanced: How can advanced spectroscopic techniques (e.g., 2D NMR, high-resolution mass spectrometry) resolve structural ambiguities in 6β-Chloro Testosterone 17-O-Acetate derivatives?

Structural elucidation of halogenated steroids requires multi-modal spectroscopy. 2D NMR techniques (e.g., COSY, HSQC) can differentiate between 6α- and 6β-chloro configurations by correlating proton-proton coupling constants and carbon chemical shifts. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular formulas and detects trace impurities. For example, isotopic patterns in HRMS can distinguish chlorine-containing derivatives from dehalogenated byproducts. Comparative analysis with reference standards (e.g., β-Estradiol 17-Acetate) is essential for validating spectral assignments .

Basic: What validated analytical methods exist for quantifying 6β-Chloro Testosterone 17-O-Acetate in biological matrices?

Reverse-phase HPLC with UV detection (λ = 237 nm) is widely used for quantification, leveraging acetonitrile-based mobile phases to separate steroid analogs . LC-MS/MS methods enhance specificity in complex biological samples (e.g., plasma or microsomal incubations), using deuterated internal standards to correct for matrix effects. Method validation should include linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) tests per ICH guidelines .

Advanced: What experimental strategies mitigate batch-to-batch variability in 6β-Chloro Testosterone 17-O-Acetate synthesis observed in kinetic studies?

Batch variability often arises from inconsistent chlorination efficiency or acetyl group migration. Statistical design of experiments (DoE) can identify critical process parameters (e.g., reagent stoichiometry, mixing rate). Implementing in-line FTIR or PAT (Process Analytical Technology) tools enables real-time monitoring of intermediate formation. Additionally, purification via preparative HPLC with orthogonal columns (C18 vs. phenyl-hexyl) reduces impurity carryover .

Basic: What are the critical storage parameters for maintaining 6β-Chloro Testosterone 17-O-Acetate stability in long-term studies?

Store the compound in acetonitrile solutions at -20°C to prevent hydrolysis of the 17-O-acetate group. Lyophilized powders should be kept under inert gas (argon) in amber vials to avoid photodegradation. Stability studies indicate >95% purity retention over five years when protected from humidity and oxygen .

Advanced: How do computational modeling approaches predict the metabolic fate of 6β-Chloro Testosterone 17-O-Acetate in hepatic microsome assays?

Molecular docking simulations with cytochrome P450 isoforms (e.g., CYP3A4) can predict sites of oxidative metabolism. QSAR models trained on analogous steroids (e.g., Cyproterone acetate) highlight the impact of the 6β-chloro group on binding affinity and metabolic clearance rates. In vitro microsomal assays should validate predictions by measuring metabolite formation via LC-HRMS, correlating results with in silico ADME profiles .

Data Contradiction: How should researchers reconcile conflicting bioactivity data for 6β-Chloro Testosterone 17-O-Acetate across different cell-based assays?

Contradictions may stem from cell-specific receptor expression or assay conditions (e.g., serum-free vs. serum-containing media). Normalize bioactivity data to androgen receptor (AR) expression levels (via Western blot) and include control compounds (e.g., testosterone, Cyproterone acetate) to benchmark responses. Statistical meta-analysis of dose-response curves across multiple cell lines can identify outlier datasets and clarify structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.